2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine
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Overview
Description
2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine is a complex organic compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products . This particular compound features a pyrazine ring substituted with a bromo group and a phenyl ethynyl group that is further substituted with three dodecyloxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of palladium catalysts and boron reagents in the Suzuki–Miyaura coupling reaction is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The phenyl ethynyl group can participate in coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon–carbon bonds.
Boron Reagents: Employed in the Suzuki–Miyaura coupling reaction to provide the necessary nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group can yield various substituted pyrazine derivatives, while coupling reactions can produce more complex organic molecules with extended conjugation.
Scientific Research Applications
2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.
Industry: Utilized in the production of organic materials and natural products.
Mechanism of Action
The mechanism of action of 2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways due to its unique structural features. The pyrazine ring and phenyl ethynyl group may play a role in its biological activities by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain a pyrazine ring and exhibit various biological activities.
Phenazine Derivatives: Similar to pyrazine derivatives, phenazine compounds have shown potential therapeutic value and interesting reactivity profiles.
Uniqueness
2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine is unique due to its specific substitution pattern, which includes a bromo group and a phenyl ethynyl group with three dodecyloxy substituents
Properties
CAS No. |
649774-80-1 |
---|---|
Molecular Formula |
C48H79BrN2O3 |
Molecular Weight |
812.1 g/mol |
IUPAC Name |
2-bromo-5-[2-(3,4,5-tridodecoxyphenyl)ethynyl]pyrazine |
InChI |
InChI=1S/C48H79BrN2O3/c1-4-7-10-13-16-19-22-25-28-31-36-52-45-39-43(34-35-44-41-51-47(49)42-50-44)40-46(53-37-32-29-26-23-20-17-14-11-8-5-2)48(45)54-38-33-30-27-24-21-18-15-12-9-6-3/h39-42H,4-33,36-38H2,1-3H3 |
InChI Key |
HIBYCEUOOXVXRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C#CC2=CN=C(C=N2)Br |
Origin of Product |
United States |
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